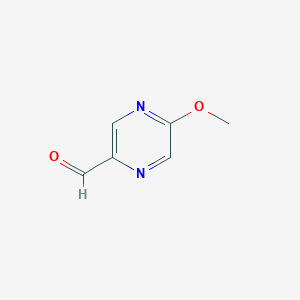

5-Methoxypyrazine-2-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxypyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOOMHYFEFVYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717061 | |

| Record name | 5-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32205-72-4 | |

| Record name | 5-Methoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxypyrazine 2 Carbaldehyde and Its Analogs

Direct Synthesis Strategies of 5-Methoxypyrazine-2-carbaldehyde

The direct synthesis of this compound can be achieved through several strategic routes, primarily involving precursor-based methods and catalytic approaches.

Precursor-Based Synthetic Routes to Pyrazine (B50134) Carbaldehydes

The construction of the pyrazine core and the introduction of the carbaldehyde group often rely on specific precursors. A common industrial method involves the condensation of an ethylenediamine (B42938) with a vicinal diol. nih.gov The dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines is also a standard protocol for pyrazine synthesis. nih.gov Other methods include the use of α-halo ketones or the condensation of diamines with epoxides. nih.gov

For the synthesis of this compound specifically, a key precursor is 2,5-dimethylpyrazine (B89654). This can be oxidized to 5-methylpyrazine-2-carboxylic acid, which can then be further transformed. google.com

| Precursor | Synthetic Approach | Resulting Intermediate/Product | Reference |

| Ethylenediamine & Vicinal Diol | Condensation | Pyrazine derivative | nih.gov |

| α-Amino Carbonyl & Vicinal Diamine | Dehydrogenative Coupling | Pyrazine derivative | nih.gov |

| 2,5-Dimethylpyrazine | Oxidation | 5-Methylpyrazine-2-carboxylic acid | google.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering environmentally benign and atom-economical routes. In pyrazine synthesis, manganese pincer complexes have been shown to catalyze the formation of pyrazines through the dehydrogenative coupling of 1,2-aminoalcohol derivatives. nih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille reactions, are widely used for carbon-carbon bond formation on the pyrazine ring. tandfonline.comresearchgate.net For instance, chloropyrazine can be effectively coupled with various partners using palladium catalysts. researchgate.net

A notable catalytic method for a related compound, 5-methylpyrazine-2-carboxylic acid, involves the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst composed of a γ-Al2O3 carrier and active components like metallic oxides of Mn, V, Ti, and Sr. google.com

Optimization of Reaction Conditions and Yields in Pyrazine Synthesis

Optimizing reaction conditions is key to maximizing yields and purity. For the manganese-catalyzed dehydrogenative coupling of β-amino alcohols, a typical setup involves the catalyst, a base like potassium hydride, a solvent such as toluene, and elevated temperatures (around 150 °C). nih.gov The reaction time can significantly impact the yield, with some reactions running for up to 48 hours. nih.gov

In the synthesis of pyrazine-(2,3)-diones, a sequential three-component reaction has been developed that proceeds under mild conditions, highlighting the importance of methodical optimization. researchgate.net For the synthesis of pyrazolone (B3327878) derivatives, the use of water as a solvent and imidazole (B134444) as a catalyst represents a green and efficient approach. acs.org The influence of the solvent and temperature on the yield of such reactions has been systematically studied, with acetonitrile (B52724) often providing higher yields in certain oxidation reactions. acs.org

| Reaction | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Dehydrogenative coupling of β-amino alcohols | Manganese pincer complex, KH | Toluene | 150 °C | 40-95% | nih.gov |

| Oxidation of 2,5-dimethylpyrazine | Mn, V, Ti, Sr oxides on γ-Al2O3 | Gas phase | 150-350 °C | High | google.com |

| Synthesis of pyrazolone derivatives | Imidazole | Water | Room Temp | Good | acs.org |

Synthesis of Chemically Modified this compound Derivatives

The functional groups on the pyrazine core, such as methoxy (B1213986) and carbaldehyde, provide handles for further chemical transformations to generate a diverse range of derivatives. imist.maimist.ma

Strategies for Functional Group Transformations on the Pyrazine Core

The pyrazine ring can be functionalized through various chemical transformations. These include nitration, acetylation, esterification, bromination, and amidation. imist.maimist.ma Such transformations are valuable for creating libraries of pyrazine derivatives with potential applications in medicinal chemistry, as functional groups like bromo, methyl, methoxy, nitro, and amino have been associated with biological activities. imist.maimist.ma Transition metal-catalyzed reactions are also pivotal for introducing a wide array of functional groups onto the pyrazine skeleton. researchgate.net

Multi-component Reaction Approaches for Derivative Generation

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isocyanide, has been successfully employed for the synthesis of imidazo[1,2-a]pyrazines. researchgate.net This reaction is typically acid-catalyzed and can be performed in various protic or aprotic solvents. researchgate.net

Pyrazoles, another class of N-heterocycles, are also accessible through MCRs. For example, the three-component synthesis of pyrazoles from malononitrile, aldehydes, and hydrazines is a well-established method. beilstein-journals.org These MCR approaches offer significant advantages in terms of efficiency and atom economy for generating diverse heterocyclic compounds. acs.orgbeilstein-journals.org

Solid-Phase Synthesis Techniques for Pyrazine Analogs

Solid-phase synthesis has emerged as a powerful strategy for the combinatorial synthesis of heterocyclic compound libraries, offering significant advantages in terms of purification, automation, and the ability to drive reactions to completion using excess reagents. While solution-phase methods have been traditionally employed for the synthesis of pyrazine derivatives, solid-phase techniques present a promising avenue for the efficient generation of diverse pyrazine analogs for high-throughput screening in drug discovery and materials science.

The core principle of solid-phase synthesis involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations. The solid support facilitates the purification process, as excess reagents and by-products can be easily removed by simple filtration and washing. The desired product is then cleaved from the solid support in the final step.

Although specific literature on the solid-phase synthesis of this compound is not abundant, the methodologies developed for other nitrogen-containing heterocycles, such as s-tetrazines, provide a solid foundation for designing synthetic routes for pyrazine analogs on a solid support. nih.gov The successful solid-phase synthesis of s-tetrazines in high yields (70–94%) underscores the potential of this approach for constructing related aromatic heterocycles. nih.gov

A plausible solid-phase strategy for the synthesis of pyrazine analogs could involve the immobilization of a protected amino acid or a related building block onto a suitable resin. Subsequent reaction steps would then be carried out to construct the pyrazine ring, followed by cleavage from the support to yield the final product. Key considerations for a successful solid-phase synthesis of pyrazine analogs include the choice of resin and linker, which must be stable to the reaction conditions required for pyrazine ring formation and selectively cleavable without degrading the target molecule.

The table below outlines representative examples of heterocyclic compounds synthesized using solid-phase techniques, illustrating the scope and efficiency of this methodology.

| Heterocycle Class | Resin | Linker | Key Reaction | Yield (%) | Reference |

| s-Tetrazines | Merrifield | Rink Amide | Thiol-promoted cyclization | 70-94 | nih.gov |

| Peptides | Polyamide | p-Alkoxybenzyl | Amide coupling | High | rsc.org |

Table 1: Examples of Heterocycles Synthesized via Solid-Phase Methods

The development of robust solid-phase synthetic methods for pyrazine analogs, including derivatives of this compound, would significantly accelerate the exploration of their chemical and biological properties. This approach allows for the rapid generation of compound libraries with diverse substitution patterns on the pyrazine core, facilitating structure-activity relationship (SAR) studies and the discovery of novel compounds with desired functionalities.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxypyrazine 2 Carbaldehyde

Electrophilic and Nucleophilic Reactions of the Pyrazine (B50134) Ring System

The pyrazine ring is an azine, a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 4. This structure makes the ring significantly electron-deficient compared to benzene. The nitrogen atoms exert a strong inductive electron-withdrawing effect (-I) and are more electronegative than carbon, which deactivates the ring towards electrophilic attack. Conversely, this electron deficiency makes the pyrazine ring susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.dewikipedia.orgorganic-chemistry.org

In 5-Methoxypyrazine-2-carbaldehyde, the substituents further modulate this inherent reactivity:

Carbaldehyde Group (-CHO): Located at the C2 position, this group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at the ortho (C3) and para (C6) positions.

Methoxy (B1213986) Group (-OCH₃): Positioned at C5, this group is electron-donating via resonance (+M) but weakly electron-withdrawing inductively (-I). The resonance effect typically dominates, making it an activating group for electrophilic substitution and a deactivating group for nucleophilic substitution.

The net effect is a ring system that is highly activated for nucleophilic substitution and strongly deactivated for electrophilic substitution. Nucleophilic attack is most favored at the C3 and C6 positions, which are ortho and para to the powerful activating aldehyde group. While the methoxy group at C5 would electronically disfavor an attack at the adjacent C6 position, the strong activation provided by the aldehyde group is generally the overriding factor. Therefore, in a suitably substituted precursor (e.g., with a leaving group like a halogen at C3 or C6), a nucleophile would readily attack these positions via an addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com

Aldehyde Group Derivatizations and Condensation Reactions in this compound

The carbaldehyde group at the C2 position of the pyrazine ring behaves as a typical aromatic aldehyde and is a key site for molecular derivatization. It readily undergoes condensation reactions with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. organic-chemistry.org For this compound, this provides a direct route to synthesize α,β-unsaturated systems. The reaction proceeds via nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov Analogous reactions with pyridinecarbaldehydes proceed efficiently, suggesting similar reactivity for the pyrazine counterpart. bas.bg

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comorganic-chemistry.org The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate. This intermediate rapidly decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com This transformation allows for the introduction of a wide variety of substituted vinyl groups at the C2 position of the pyrazine ring.

Schiff Base Formation: Like other aldehydes, this compound reacts with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in coordination chemistry, as the resulting iminopyrazine can act as a bidentate ligand, coordinating to metal ions through both the pyrazine and imine nitrogen atoms.

Below is an interactive table summarizing typical conditions for Knoevenagel condensation reactions with analogous heteroaromatic aldehydes.

Table 1. Representative Knoevenagel Condensation Reactions with Heteroaromatic Aldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Pyridinecarbaldehyde | Malononitrile | None / H₂O:EtOH (1:1) | 30 min | 95 | bas.bg |

| 3-Pyridinecarbaldehyde | Malononitrile | None / H₂O:EtOH (1:1) | 1 h | 93 | bas.bg |

| 2-Pyridinecarbaldehyde | Malononitrile | None / H₂O:EtOH (1:1) | 2 h | 90 | bas.bg |

| Benzaldehyde | Malononitrile | GaCl₃ / Solvent-free | 10 min | 95 | researchgate.net |

| Various Benzaldehydes | Ethyl Cyanoacetate | Triphenylphosphine / MW | 2-5 min | 90-96 | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations of Pyrazine Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For pyrazine derivatives, these reactions allow for the precise introduction of aryl, heteroaryl, alkyl, and other groups onto the heteroaromatic core. researchgate.net To utilize these reactions for functionalizing this compound, a precursor bearing a leaving group (typically a halide like Cl, Br, or I) would be required.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com It is widely used due to the stability and low toxicity of the boron reagents and its high functional group tolerance. A hypothetical 3-chloro-5-methoxypyrazine-2-carbaldehyde (B8758591) could be coupled with various aryl or heteroaryl boronic acids to generate more complex structures. The reaction is catalyzed by a Pd(0) species and requires a base to facilitate the transmetalation step. organic-chemistry.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) compound with an organic halide. organic-chemistry.orgwikipedia.orgsynarchive.com While organotin reagents are more toxic than their boron counterparts, the Stille reaction is often highly effective and tolerant of a wide range of functional groups. The mechanism is similar to the Suzuki coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. youtube.com

The table below presents representative palladium-catalyzed cross-coupling reactions on analogous halopyridine and halopyrazine systems.

Table 2. Representative Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Azines

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst / Ligand | Base / Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane, 100°C | 99 | organic-chemistry.org |

| Suzuki | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ / H₂O:Toluene, 80°C | 94 | researchgate.net |

| Stille | Aryl Bromide | Vinylstannane | Pd(PPh₃)₄ | THF, 50°C | General | wikipedia.org |

| Suzuki | 6-Bromo-dihydropyrrolo[1,2-a]pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, reflux | Good | masterorganicchemistry.com |

Mechanistic Studies of Key Synthetic and Derivatization Pathways for Pyrazine Carbaldehydes

Understanding the mechanisms of the reactions involving pyrazine carbaldehydes is crucial for predicting reactivity and optimizing reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This reaction proceeds via a two-step addition-elimination pathway. wikipedia.org

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . masterorganicchemistry.comlibretexts.org For this compound, the negative charge of this intermediate would be effectively delocalized onto the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the C2-aldehyde group.

Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com

Knoevenagel Condensation Mechanism:

Carbanion Formation: A base (often a weak amine like piperidine) deprotonates the active methylene compound, creating a nucleophilic carbanion (enolate).

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the pyrazine carbaldehyde.

Dehydration: The resulting aldol-type intermediate is protonated and then undergoes elimination of a water molecule to form the final α,β-unsaturated product. nih.gov

Wittig Reaction Mechanism: The modern understanding of the Wittig reaction mechanism involves a direct [2+2] cycloaddition.

Ylide Formation: A strong base deprotonates a phosphonium salt to generate the phosphorus ylide.

[2+2] Cycloaddition: The ylide reacts with the aldehyde in a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.

Cycloreversion: The unstable oxaphosphetane collapses in a retro-[2+2] cycloaddition, yielding the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Mechanism (Suzuki/Stille): The catalytic cycle is generally accepted to involve three main steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halopyrazine, forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the halide. For the Suzuki reaction, a base is required to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 5 Methoxypyrazine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 5-Methoxypyrazine-2-carbaldehyde is expected to exhibit distinct signals corresponding to the three types of protons present: the aldehyde proton, the aromatic protons on the pyrazine (B50134) ring, and the protons of the methoxy (B1213986) group.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 9.8 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

The pyrazine ring contains two protons in different chemical environments. The proton at position 3 (H-3), situated between two nitrogen atoms and adjacent to the electron-withdrawing aldehyde group, would be the most deshielded of the ring protons. It is expected to resonate as a singlet at approximately 8.8-9.2 ppm. The proton at position 6 (H-6), adjacent to the electron-donating methoxy group, would be shifted upfield relative to H-3 and is predicted to appear as a singlet around 8.1-8.5 ppm.

The methoxy group (-OCH₃) protons are expected to produce a sharp singlet, as they are not coupled to any other protons. This signal would typically be found in the range of 4.0-4.3 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8 - 10.5 | Singlet (s) |

| Pyrazine H-3 | 8.8 - 9.2 | Singlet (s) |

| Pyrazine H-6 | 8.1 - 8.5 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected.

The aldehyde carbonyl carbon (C=O) is the most deshielded and is predicted to have a chemical shift in the range of 190-195 ppm. The carbons of the pyrazine ring are expected to resonate between approximately 130 and 165 ppm. The carbon atom C-5, bonded to the electronegative oxygen of the methoxy group, would be the most downfield of the ring carbons, likely appearing around 160-165 ppm. The carbon C-2, attached to the aldehyde group, is also expected to be significantly deshielded, with a predicted shift of 150-155 ppm. The remaining ring carbons, C-3 and C-6, would appear at relatively higher fields. Finally, the methoxy group carbon (-OCH₃) is anticipated to resonate in the typical range for such groups, around 55-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 195 |

| C-5 (Pyrazine) | 160 - 165 |

| C-2 (Pyrazine) | 150 - 155 |

| C-3 (Pyrazine) | 140 - 145 |

| C-6 (Pyrazine) | 130 - 135 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be essential for the definitive structural confirmation of this compound. Although no specific 2D NMR studies have been reported for this compound, their application can be described.

Correlation Spectroscopy (COSY): This experiment would show correlations between coupled protons. In this case, since all protons are predicted to be singlets, no cross-peaks would be expected in a COSY spectrum, confirming the lack of proton-proton coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., the aldehyde proton to the aldehyde carbon, the pyrazine protons to their respective ring carbons, and the methoxy protons to the methoxy carbon).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In GC-MS, the compound is vaporized and then ionized, typically by electron impact (EI), which causes the molecule to fragment in a characteristic manner. The mass spectrum of this compound (molecular weight: 138.12 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 138.

The fragmentation pattern would provide significant structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to give a stable [M-1]⁺ ion (m/z 137) and the loss of the carbonyl group (CO) to give an [M-29]⁺ ion (m/z 109). whitman.edu Another expected fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion at m/z 123. Further fragmentation of these primary ions would lead to a complex but interpretable mass spectrum, helping to confirm the presence of both the aldehyde and methoxy functional groups.

Predicted Key Fragments in GC-MS of this compound

| m/z Value | Predicted Fragment | Loss from Molecular Ion |

|---|---|---|

| 138 | [C₆H₆N₂O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₆H₅N₂O₂]⁺ | •H |

| 123 | [C₅H₃N₂O₂]⁺ | •CH₃ |

ESI is a soft ionization technique that typically results in less fragmentation than EI, making it ideal for determining the molecular weight of a compound. When analyzed by ESI-MS, this compound would be expected to be readily detected as a protonated molecule, [M+H]⁺, at an m/z of 139.0502. Other common adducts that might be observed include the sodium adduct [M+Na]⁺ at m/z 161.0321 and the potassium adduct [M+K]⁺ at m/z 177.0061. miamioh.edu The high mass accuracy of modern ESI-MS instruments would allow for the confirmation of the elemental formula (C₆H₆N₂O₂) of the compound.

Predicted Ions in ESI-MS of this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₇N₂O₂]⁺ | 139.0502 |

| [M+Na]⁺ | [C₆H₆N₂O₂Na]⁺ | 161.0321 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique "molecular fingerprint."

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key functional moieties: the aldehyde group, the methoxy group, and the pyrazine ring.

Aldehyde Group (C=O, C-H): The most prominent feature for the aldehyde is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1715 cm⁻¹. The exact position is sensitive to conjugation; its attachment to the pyrazine ring is expected to shift the absorption to a lower wavenumber. Additionally, a characteristic, though often weak, pair of absorptions for the aldehydic C-H stretch is anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

Pyrazine Ring (C=N, C=C, C-H): The aromatic pyrazine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and out-of-plane C-H bending vibrations also provide structural information.

Methoxy Group (C-O-C): The presence of the methoxy group is confirmed by the characteristic C-O-C asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1200-1275 cm⁻¹ range, while the symmetric stretch is found around 1000-1075 cm⁻¹.

The following table summarizes the anticipated IR absorption bands for this compound based on the analysis of its functional groups and data from similar pyrazine derivatives. core.ac.ukistanbul.edu.trresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak to Medium |

| C=O Stretch | Aldehyde (-CHO) | ~1700 | Strong |

| Aromatic C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium to Weak |

| Aromatic C=C and C=N Stretch | Pyrazine Ring | 1400 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | Methoxy (-OCH₃) | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | Methoxy (-OCH₃) | 1000 - 1075 | Medium |

| This table is generated based on typical values for the specified functional groups and may not represent experimentally measured values. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyrazine ring, which are influenced by the attached aldehyde and methoxy substituents. The key transitions anticipated are:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrazine ring and the conjugated aldehyde group. They typically result in strong absorption bands at shorter wavelengths.

n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrazine ring and the oxygen atom of the aldehyde) into π* antibonding orbitals. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.

The methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which extends the conjugation of the system. The aldehyde group, a chromophore, also contributes significantly to the absorption profile. The solvent used for analysis can also influence the position of the absorption bands. nih.govimrpress.com

Below is a table of expected UV-Vis absorption data for this compound, based on typical values for substituted pyrazines.

| Transition Type | Chromophore | Expected λmax (nm) | Solvent Effect |

| π → π | Pyrazine ring, Aldehyde | ~260 - 280 | Relatively insensitive |

| n → π | Pyrazine ring, Aldehyde | ~320 - 350 | Sensitive to solvent polarity |

| This table contains estimated values based on the analysis of similar compounds and general principles of UV-Vis spectroscopy. |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about functional groups and electronic properties, X-ray crystallography offers an unparalleled, definitive determination of a molecule's three-dimensional structure in the solid state. istanbul.edu.tr This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a precise map of electron density, from which the positions of individual atoms can be determined with high accuracy.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections and the substitution pattern on the pyrazine ring.

Precise Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-C, C-N, C=O, C-O) and the angles between them would be determined. This data is crucial for understanding the geometry and potential strain within the molecule.

Conformational Details: The orientation of the methoxy and aldehyde groups relative to the pyrazine ring would be established.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions such as hydrogen bonding and π-stacking, which influence the physical properties of the solid.

| Bond | Typical Bond Length (Å) |

| Pyrazine C-N | 1.33 - 1.34 |

| Pyrazine C-C | 1.38 - 1.40 |

| C-C (ring to aldehyde) | ~1.48 |

| C=O (aldehyde) | ~1.21 |

| C-O (methoxy) | ~1.36 |

| O-C (methyl) | ~1.42 |

| This table provides representative data from related pyrazine structures and is intended for illustrative purposes. |

Other Advanced Spectroscopic Methods in Pyrazine Characterization

Beyond IR and UV-Vis spectroscopy, other advanced techniques are essential for a complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the two aromatic protons on the pyrazine ring (in the aromatic region, ~8.0-9.0 ppm), and the three protons of the methoxy group (a singlet, ~4.0 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be the most downfield signal (~190 ppm), followed by the carbons of the pyrazine ring (~130-160 ppm), and the methoxy carbon (~55 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass is measured with enough accuracy to determine the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound (C₆H₆N₂O₂), the exact mass is 138.0429 Da. uni.lu

The following table presents predicted mass spectrometry data for various adducts of this compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.05020 |

| [M+Na]⁺ | 161.03214 |

| [M-H]⁻ | 137.03564 |

| [M]⁺ | 138.04237 |

| Data sourced from PubChem. uni.lu This is predicted data and may differ from experimental results. |

These advanced methods, in conjunction with IR, UV-Vis, and X-ray crystallography, provide a comprehensive and unambiguous characterization of the chemical structure and properties of this compound. nih.govnih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations of 5 Methoxypyrazine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methoxypyrazine-2-carbaldehyde, DFT calculations offer a detailed understanding of its intrinsic properties. Theoretical studies on related pyrazine (B50134) derivatives have been performed using DFT at the B3LYP/6-31(d,p) level to analyze the impact of substituent groups on the electronic and structural properties of the pyrazine ring. iiste.orgresearchgate.net

Quantum Chemical Descriptors and Molecular Orbital Analysis (HOMO/LUMO)

Quantum chemical descriptors derived from DFT calculations, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, are crucial for predicting the reactivity of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy level indicates the molecule's ability to donate an electron, while the LUMO energy level reflects its capacity to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.comnih.gov

Theoretical studies on similar pyrazine derivatives show that substitutions on the pyrazine ring can modulate the HOMO-LUMO energy gap, thereby influencing the molecule's electronic properties and reactivity. researchgate.netnih.gov For instance, in a study of pyrimidine (B1678525) derivatives, the HOMO and LUMO energies were calculated to be -6.2613 eV and -0.8844 eV, respectively, indicating its potential as both an electron donor and acceptor. irjweb.com The HOMO-LUMO gap in imidazole (B134444) derivatives has been shown to reflect the molecule's chemical reactivity, with a larger gap indicating higher stability. irjweb.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pyrazine | -7.12 | -0.98 | 6.14 | researchgate.net |

| Pyridine (B92270) | -6.89 | -0.54 | 6.35 | researchgate.net |

| Pyrimidine Derivative | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). walisongo.ac.iduni-muenchen.de

For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. The hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net MEP analysis is a powerful tool for understanding intermolecular interactions and chemical reactivity. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT calculations, is instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov The calculated vibrational frequencies serve as a unique "fingerprint" for the molecule, helping to confirm its structure and identify its functional groups. nih.gov Anharmonic analysis of the vibrational states of pyrazine has been performed to interpret its IR and Raman spectra, considering phenomena like Fermi and Darling-Dennison resonances. researchgate.net

For this compound, theoretical vibrational analysis would predict the characteristic stretching and bending modes of its functional groups, such as the C=O stretch of the aldehyde, the C-O stretch of the methoxy (B1213986) group, and the various vibrations of the pyrazine ring. Comparing these calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. semanticscholar.org By developing mathematical models, QSAR can predict the activity of new, untested compounds. nih.gov For this compound, QSAR studies could be employed to predict its potential biological properties, such as anticancer or antimicrobial activities.

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). In a QSAR study on pyrazoline derivatives with antiproliferative activity, descriptors such as polar surface area, dipole components, and minimized energy were found to be significant. ijper.org Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that adjacency and distance matrix descriptors were influential. nih.gov

| QSAR Study | Biological Activity | Key Descriptor Types | Reference |

|---|---|---|---|

| Pyrazine Derivatives | Antiproliferative | Electronic, Thermodynamic | semanticscholar.org |

| Pyrazoline Derivatives | Antiproliferative | Polar Surface Area, Dipole, Energy | ijper.org |

| 1H-Pyrazole-1-carbothioamide Derivatives | EGFR Kinase Inhibition | Adjacency and Distance Matrix | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. semanticscholar.orgnih.gov This technique is widely used in drug discovery to understand ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. researchgate.net For this compound, molecular docking could be used to explore its potential binding modes with various biological targets.

Docking studies on pyrazine derivatives have revealed their potential to interact with a range of proteins. For example, pyrazine-2-carboxylic acid derivatives have been docked into the active site of Mycobacterium tuberculosis InhA protein, with the results suggesting that the binding affinity correlates with the experimentally observed minimum inhibitory concentration (MIC). semanticscholar.orgresearchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) showed that hydrogen bonding to the pyrazine nitrogen atoms is a frequent interaction. acs.org

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA | -86.4047 (rerank score) | Hydrogen bonding, π-π interactions | semanticscholar.orgresearchgate.net |

| Pyrazine-pyridone derivative 5d | Bacterial target (PDB: 4DUH) | -7.4519 | Hydrogen-donor, π-hydrogen bond | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov By simulating the movements of atoms and molecules, MD can offer insights into the flexibility of this compound and its dynamic interactions with a biological target. nih.gov

MD simulations have been used to study the interaction of pyrazine compounds with proteins like myofibrillar proteins, revealing that these interactions are primarily driven by van der Waals forces, hydrogen bonds, and alkyl/π-alkyl interactions. nih.gov In another study, MD simulations of a pyrazole (B372694) derivative in complex with a kinase showed that the ligand remained stable in the binding pocket throughout the simulation, confirming the validity of the docking results. nih.gov For this compound, MD simulations could be used to assess the stability of its docked poses, analyze its conformational flexibility within the binding site, and calculate binding free energies.

| System | Simulation Time | Key Findings | Reference |

|---|---|---|---|

| Pyrazole derivative with RET kinase | 100 ns | Stable ligand conformation, minimal fluctuations | nih.gov |

| Pyrazine compounds with myofibrillar proteins | Not specified | Interactions driven by van der Waals, hydrogen bonds, and alkyl/π-alkyl forces | nih.gov |

Pharmacological and Biological Activity Studies of 5 Methoxypyrazine 2 Carbaldehyde Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 5-Methoxypyrazine-2-carbaldehyde have demonstrated significant promise as antimicrobial agents, with studies exploring their activity against a range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity against Pathogenic Strains (e.g., Mycobacterium tuberculosis)

A notable area of investigation has been the antitubercular activity of pyrazine (B50134) derivatives. A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives were synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netarabjchem.org Several of these compounds exhibited significant antitubercular effects. For instance, compound PM 14, identified as 5-methyl-N'-{[4-(dimethylamino)phenyl]methylidene}pyrazine-2-carbohydrazide, was particularly potent. arabjchem.org Other derivatives also showed moderate to good activity at various concentrations. arabjchem.org The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating greater potency.

Similarly, other research has focused on pyrazine and quinoxaline (B1680401) derivatives, revealing their potential against M. tuberculosis and Mycobacterium avium. nih.gov The 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate, for example, displayed excellent activity against M. tuberculosis with MIC ranges of less than 1 to 6.25 µg/mL. nih.gov However, a series of 5-amino-N-phenylpyrazine-2-carboxamides were found to be inactive against several mycobacterial strains, including M. tuberculosis H37Rv, up to a concentration of 100 µg/mL. csfarmacie.cz

**Table 1: Antibacterial Activity of this compound Derivatives against *M. tuberculosis***

| Compound | Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| PM 14 | 5-methylpyrazine-2-carbohydrazide | 10-50 | arabjchem.org |

| PM 5-7, 11-13 | 5-methylpyrazine-2-carbohydrazide | 25-50 | arabjchem.org |

| 4-acetoxybenzyl pyrazinoate | Pyrazinoic acid ester | <1-6.25 | nih.gov |

| 4'-acetoxybenzyl 2-quinoxalinecarboxylate | Quinoxaline carboxylate | <1-6.25 | nih.gov |

| 5-amino-N-phenylpyrazine-2-carboxamides | Pyrazine-2-carboxamide | >100 | csfarmacie.cz |

Antifungal Properties

The antifungal potential of pyrazine-related structures has also been explored. While some studies on 5-amino-N-phenylpyrazine-2-carboxamides reported no detectable antifungal activity csfarmacie.cz, other related heterocyclic compounds have shown promise. For example, novel 2,5-pyrrolidinedione derivatives have demonstrated good antifungal activity against Candida albicans, with some compounds exhibiting MIC values as low as 0.125 µM. uobasrah.edu.iq Furthermore, the synthesis of 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines has yielded compounds with moderate to potent activity against a wide variety of dermatophytes and yeast. nih.gov Derivatives of pyridoxal (B1214274) and salicylaldehyde (B1680747) have also been investigated, with some showing significant activity against opportunistic yeast pathogens like Cryptococcus neoformans and Candida auris. nih.gov

Table 2: Antifungal Activity of Related Heterocyclic Derivatives

| Compound Class | Pathogen | MIC | Reference |

|---|---|---|---|

| 2,5-Pyrrolidinedione derivatives (5a, 5g) | Candida albicans | 0.125-0.25 µM | uobasrah.edu.iq |

| 5-Carbonyl isoxazolidine (B1194047) derivatives | Various fungi | Moderate to potent activity | nih.gov |

| Pyridoxal derivative (6a) | Cryptococcus neoformans 2807 | 19 µg/mL | nih.gov |

| Pyridoxal derivative (6b) | Candida auris PUJ-HUSI 537 | 75 µg/mL | nih.gov |

| 5-amino-N-phenylpyrazine-2-carboxamides | Various fungi | No activity detected | csfarmacie.cz |

Antiviral Potentials

Investigations into the antiviral capabilities of these derivatives are also underway. Certain 5-amino-N-phenylpyrazine-2-carboxamides have demonstrated moderate activity against influenza A viruses. csfarmacie.cz Other research has focused on designing derivatives as prodrugs to bypass viral resistance mechanisms. For instance, phosphoramidate (B1195095) derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) showed potent activity against herpes simplex virus type 1 and varicella-zoster virus. nih.gov Additionally, hyperbranched derivatives of 5,6-dihydroxyindole-2-carboxylic acid are being explored as potential inhibitors of HIV-1 integrase. mdpi.com

Anticancer and Antitumor Activity Assessments

Derivatives based on pyrazine and other heterocyclic scaffolds have been a focal point of anticancer research. A variety of these compounds have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines.

For example, a series of novel di- or trisubstituted isatin (B1672199) derivatives were synthesized, with some showing significant cytotoxic activity against human T lymphocyte cells (Jurkat). nih.gov Compound 2h from this series had an IC50 value of 0.03 µM, demonstrating its high potency. nih.gov Similarly, certain 2,5-pyrrolidinedione derivatives displayed potential anticancer activity against MCF-7 breast cancer cells, with compounds 5i and 5l showing lower IC50 values than the standard drug cisplatin. uobasrah.edu.iq

Furthermore, 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been identified as potent inhibitors of ribonucleotide reductase, an important enzyme in DNA synthesis, and have shown significant antineoplastic activity against L1210 leukemia in mice. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been developed as apoptosis inducers and cyclin-dependent kinase inhibitors, with some compounds exhibiting high cytotoxicity against various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A-549). nih.gov

Table 3: Anticancer Activity of this compound and Related Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Isatin derivative (2h) | Jurkat (T lymphocyte) | 0.03 µM | nih.gov |

| 2,5-Pyrrolidinedione derivative (5i) | MCF-7 (Breast) | 1.496 µM | uobasrah.edu.iq |

| 2,5-Pyrrolidinedione derivative (5l) | MCF-7 (Breast) | 1.831 µM | uobasrah.edu.iq |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide reductase inhibition | 1.0 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (6b) | PC-3 (Prostate) | Potent cytotoxicity | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (8d) | MCF-7 (Breast) | Potent cytotoxicity | nih.gov |

Antioxidant and Free Radical Scavenging Capabilities

The ability of pyrazine derivatives to act as antioxidants and scavenge free radicals is another important area of study. Oxidative stress is implicated in numerous diseases, making antioxidant compounds highly valuable.

Studies on pyrrolo[2,3-b]quinoxaline derivatives have demonstrated their potential as radical scavengers. rsc.org Specifically, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) was identified as a promising scavenger of hydroxyl radicals (HO•) in nonpolar environments. rsc.org

Another class of compounds, N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines, has also been synthesized and tested for its ability to scavenge various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). mdpi.comnih.gov The effectiveness of these compounds was found to be dependent on the number and position of hydroxyl groups on the benzylidene part of the molecule, with those containing three hydroxyl groups being the most effective scavengers. nih.govresearchgate.net

Table 4: Radical Scavenging Activity of Related Derivatives

| Compound Class | Radical Scavenged | Activity Measure | Finding | Reference |

|---|---|---|---|---|

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH | Assay | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) showed greatest potential. | rsc.org |

| Hydroxybenzylidene hydrazines (3 OH groups) | DPPH | SC50 | Most effective scavengers. | mdpi.comnih.gov |

| Hydroxybenzylidene hydrazines (2 OH groups) | DPPH | SC50 | Weaker scavengers. | mdpi.com |

| Hydroxybenzylidene hydrazines (2,3-diOH) | ABTS | SC50 | Most effective scavengers. | mdpi.com |

| Hydroxybenzylidene hydrazines (3,5-diOH) | ABTS | SC50 | Most effective scavengers. | mdpi.com |

Enzyme Inhibition Studies (e.g., Urease Inhibition, Fatty Acid Synthase-I)

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Derivatives of this compound and related structures have been evaluated as inhibitors of enzymes like urease and fatty acid synthase-I (FAS-I).

Urease is an enzyme that plays a role in the pathogenesis of diseases caused by bacteria like Helicobacter pylori. nih.gov A series of pyridine (B92270) carboxamide and carbothioamide derivatives have been synthesized and shown to be potent urease inhibitors. nih.gov For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) exhibited significant inhibitory activity with IC50 values of 1.07 µM and 2.18 µM, respectively. nih.gov

Fatty acid synthase (FAS) is another important therapeutic target, particularly in cancer and infectious diseases. nih.govnih.gov Pyrazinamide (B1679903), a frontline anti-tuberculosis drug, is known to inhibit the FAS-I of M. tuberculosis. researchgate.net This has spurred interest in developing new FAS inhibitors. Polyphenolic compounds have been developed as FASN inhibitors with potent cytotoxic activity in breast cancer cells. nih.gov One such derivative blocked 90% of FASN activity at a low concentration of 4 µM. nih.gov

Table 5: Enzyme Inhibition by this compound and Related Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM | nih.gov |

| Pyridine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 µM | nih.gov |

| Imidazopyridine-Oxazole (4i) | Urease | 5.68 ± 1.66 μM | nih.gov |

| Imidazopyridine-Oxazole (4o) | Urease | 7.11 ± 1.24 μM | nih.gov |

| Polyphenolic derivative (30) | Fatty Acid Synthase (FAS) | 90% inhibition at 4 µM | nih.gov |

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. By analyzing analogs, researchers have established key structural features that govern efficacy, particularly in the context of antimycobacterial activity.

SAR studies on pyrazinamide (PZA) and its active metabolite, pyrazinoic acid (POA), have been pivotal. The conversion of PZA's amide group to the carboxylic acid of POA is essential for its primary mode of action against Mycobacterium tuberculosis. nih.gov This highlights the critical role of the substituent at the C-2 position. Research has shown that replacing the carboxylic acid group of POA with other isosteres generally leads to inactive compounds, underscoring the necessity of the carboxyl group for target binding. nih.gov

However, modifications at other positions on the pyrazine ring can significantly modulate activity. Studies on POA analogs have demonstrated that substitutions at the C-3 and C-5 positions can enhance potency. Specifically, the introduction of alkylamino groups at these positions resulted in analogs that were 5 to 10-fold more potent as anti-TB agents than the parent POA. digitellinc.comnih.gov This suggests that the methoxy (B1213986) group at the C-5 position of this compound could play a significant role in its biological profile.

Further investigations into pyrazine derivatives have revealed that electron-withdrawing groups can positively influence antimycobacterial and antifungal activity. researchgate.net The table below summarizes the effects of various substituents on the biological activity of pyrazine analogs, primarily based on antimycobacterial assays.

| Compound/Analog Class | Key Substituent(s) | Observed Effect on Biological Activity | Reference |

| Pyrazinoic Acid (POA) Analogs | Carboxylic acid at C-2 | Essential for primary antimycobacterial activity. nih.gov | nih.gov |

| POA Analogs | Alkylamino groups at C-3 and C-5 | 5 to 10-fold increase in potency against M. tuberculosis compared to POA. nih.gov | nih.gov |

| Pyrazinamide Analogs | 5-Chloro substitution | Showed enhanced inhibition of fatty acid synthase type I in tubercle bacilli. | researchgate.net |

| Pyrazine Chalcone Analogs | Electron-withdrawing groups on an attached phenyl ring | Confirmed positive influence on antifungal and antimycobacterial activity. researchgate.net | researchgate.net |

| Pyrazinoic Acid Esters (POEs) | Esterification of the carboxylic acid | Can lead to higher penetration through the mycobacterial cell wall, potentially overcoming resistance. nih.gov | nih.gov |

This table is generated based on data from studies on various pyrazine derivatives to illustrate general SAR principles.

Hydrophobicity, or lipophilicity, is a critical physicochemical parameter that influences a drug's ability to cross biological membranes, such as the complex, lipid-rich cell wall of mycobacteria. For pyrazine derivatives, modulating hydrophobicity has been a key strategy to improve pharmacological response.

The conversion of the highly polar pyrazinoic acid (POA) into more lipophilic pyrazinoic acid esters (POEs) has been shown to enhance penetration through the mycobacterial cell wall. nih.gov This modification can lead to a broader spectrum of activity, including efficacy against PZA-resistant strains. This is because POEs can be hydrolyzed by various esterases within the mycobacterial cell, bypassing the need for the PZA-specific pyrazinamidase enzyme that is often inactivated in resistant strains. nih.gov For example, esters like pyrazinoic acid n-octyl ester demonstrated significant bactericidal activity where PZA itself showed little. nih.govpsu.edu

In other classes of pyrazine derivatives, such as pyrazine analogues of chalcones, differences in lipophilicity have been proposed as a factor responsible for variations in biological potency. researchgate.net The strategic modification of the pyrazine scaffold to optimize its hydrophobic/hydrophilic balance is therefore a crucial aspect of designing new derivatives with improved pharmacological profiles.

| Derivative Class | Modification | Impact on Hydrophobicity | Resulting Pharmacological Effect | Reference |

| Pyrazinoic Acid Esters (POEs) | Conversion of carboxylic acid to an ester (e.g., n-octyl ester) | Increased lipophilicity | Enhanced penetration of mycobacterial cell wall; activity against PZA-resistant strains. nih.gov | nih.gov |

| Pyrazine Chalcone Analogs | Positional changes of substituents (e.g., hydroxyl group) | Altered lipophilicity (logP values) | Correlated with differences in biological potency. researchgate.net | researchgate.net |

| Alkyl Derivatives of Pyrazine Carboxamides | Increasing length of alkyl side chain | Increased lipophilicity | Increased antimycobacterial and antibacterial activity. | researchgate.net |

This table illustrates the correlation between hydrophobicity and biological activity in pyrazine analogs based on available research.

Mechanistic Insights into Biological Action

The mechanism of action for pyrazine derivatives is best understood through the extensive study of pyrazinamide. PZA is a prodrug, meaning it is inactive until it is converted into its biologically active form, pyrazinoic acid (POA), within the target organism. nih.govwikipedia.org This bioactivation is performed by a specific mycobacterial enzyme, pyrazinamidase. nih.govnih.gov

Once formed, POA disrupts several vital functions in M. tuberculosis, particularly in the acidic environments characteristic of infection sites. wikipedia.orgnih.gov The mechanism is multifaceted and believed to involve multiple targets:

Targeted Protein Degradation: A key and more recently discovered mechanism involves POA binding to the ribosomal protein S1 (RpsA) and inducing the targeted degradation of the aspartate decarboxylase PanD. digitellinc.comnih.gov PanD is a critical enzyme in the biosynthesis of coenzyme A, which is essential for the survival of both replicating and non-replicating (persister) mycobacteria. digitellinc.comnih.gov

Disruption of Membrane Energetics: POA is thought to disrupt membrane potential and interfere with energy production, a function necessary for bacterial survival, especially in the low-pH environment of macrophages. wikipedia.orgdroracle.ai

Inhibition of Fatty Acid Synthesis: An earlier hypothesis suggested that POA inhibits the fatty acid synthase I (FAS-I) enzyme, which is required for the bacterium to synthesize its unique mycolic acids for the cell wall. droracle.aiasm.org While this mechanism has been debated, some analogs, like 5-chloro-pyrazinamide, show significant inhibition of this pathway. researchgate.net

The ability of PZA to act on non-replicating "persister" cells is what makes it a crucial component of modern combination therapies for tuberculosis, as it allows for a significant shortening of treatment duration. nih.govasm.org The aldehyde group of this compound represents a variation from the amide of PZA or the acid of POA, suggesting it may have a different biological entry point or require metabolic transformation to exert activity, potentially leading to a unique mechanistic profile.

Metabolism and Biosynthesis Research Pertaining to Methoxypyrazines

Enzymatic Pathways in Natural Methoxypyrazine Formation

The formation of methoxypyrazines in nature involves a series of enzymatic reactions. While the complete biosynthetic pathways are not fully elucidated for all methoxypyrazines, research, particularly in grapevines, has shed light on key steps. nih.govnih.gov

Two primary pathways for the biosynthesis of 3-alkyl-2-methoxypyrazines have been proposed. nih.govresearchgate.net A crucial and confirmed step in these pathways is the O-methylation of a hydroxypyrazine precursor. nih.govnih.gov This reaction is catalyzed by O-methyltransferase (OMT) enzymes, which transfer a methyl group from S-adenosyl-l-methionine (SAM) to the hydroxyl group of the pyrazine (B50134) ring. nih.gov

In grapevines (Vitis vinifera), several OMT genes have been identified, with VvOMT3 showing high specificity and efficiency for the methylation of 2-hydroxy-3-isobutylpyrazine, the precursor to 3-isobutyl-2-methoxypyrazine (IBMP). nih.govgravitywinehouse.com The expression of this gene is influenced by factors such as light exposure, which can, in turn, affect the concentration of MPs in the grapes. gravitywinehouse.com

The initial steps leading to the formation of the hydroxypyrazine intermediate are still under investigation. nih.gov One proposed pathway begins with the reaction of an amino acid, such as leucine, with glyoxal (B1671930) to form a 3-alkyl-2-hydroxypyrazine intermediate. researchgate.net Another proposed pathway involves the condensation of two α-aminocarbonyl compounds. researchgate.net Recent studies using stable isotope labeling have suggested that L-leucine and L-serine are important precursors for IBMP biosynthesis, indicating a link between MP biosynthesis and photorespiration. researchgate.net

The enzymatic pathways are influenced by various factors, including the specific plant species, environmental conditions, and the developmental stage of the plant. For instance, in grapes, MP production is highest in unripe fruit and decreases as the fruit matures. gravitywinehouse.com

Table 1: Key Enzymes and Precursors in Methoxypyrazine Biosynthesis

| Compound | Precursor(s) | Key Enzyme(s) |

| 3-isobutyl-2-methoxypyrazine (IBMP) | 2-hydroxy-3-isobutylpyrazine, L-leucine, L-serine | O-methyltransferase (e.g., VvOMT3) |

| 3-isopropyl-2-methoxypyrazine (IPMP) | 2-hydroxy-3-isopropylpyrazine, Valine | O-methyltransferase |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | 2-hydroxy-3-sec-butylpyrazine, Isoleucine | O-methyltransferase |

Metabolite Identification and Characterization Studies

Research has successfully identified several key methoxypyrazines in different matrices. For example, 3-isobutyl-2-methoxypyrazine (IBMP) is a well-characterized metabolite responsible for the bell pepper aroma in grapes and wine. nih.govgravitywinehouse.com Similarly, 3-isopropyl-2-methoxypyrazine (IPMP) contributes a pea or earthy aroma. gravitywinehouse.com

Studies have also focused on identifying the precursors to these volatile compounds. For instance, 3-isobutyl-2-hydroxypyrazine (IBHP) has been identified as a key intermediate in the biosynthesis of IBMP. acs.org The characterization of such non-volatile precursors is essential for a complete understanding of the metabolic pathways.

The table below summarizes some of the key methoxypyrazine metabolites that have been identified and characterized in various research studies.

Table 2: Identified Methoxypyrazine Metabolites and Related Compounds

| Compound Name | Chemical Formula | Common Aroma Description |

| 5-Methoxypyrazine-2-carbaldehyde | C6H6N2O2 | Not widely reported |

| 3-isobutyl-2-methoxypyrazine (IBMP) | C9H14N2O | Bell pepper, vegetative |

| 3-isopropyl-2-methoxypyrazine (IPMP) | C8H12N2O | Pea, earthy, asparagus |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | C9H14N2O | Earthy |

| 3-ethyl-2-methoxypyrazine (ETMP) | C7H10N2O | Earthy, potato |

| 2,5-Dimethyl-3-methoxypyrazine | C7H10N2O | Roasted peanut |

| 2-methoxy-3-methylpyrazine | C6H8N2O | Nutty, roasted |

Degradation Pathways and Biotransformation of Pyrazine Carbaldehydes

The degradation and biotransformation of pyrazines, including pyrazine carbaldehydes, are important processes that can alter the aromatic profile of natural products. While the biosynthesis of methoxypyrazines has received more attention, research into their degradation is also emerging.

One proposed degradation pathway for methoxypyrazines in grapes involves O-demethylation, which would convert the methoxypyrazine back to its less volatile hydroxypyrazine precursor. nih.gov This process is thought to contribute to the decrease in methoxypyrazine concentrations during grape ripening. researchgate.net

Microorganisms can also play a role in the biotransformation of pyrazines. For example, some bacteria are capable of degrading pyrazine-2-carboxylate (B1225951) through a reductive pathway. nih.gov This involves the reduction of the pyrazine ring, followed by ring cleavage. nih.gov While this specific study did not focus on pyrazine carbaldehydes, it demonstrates the potential for microbial degradation of the pyrazine core structure.

The biotransformation of pyrazine carbaldehydes, such as this compound, is an area that requires further investigation. The aldehyde functional group is a reactive site that could be subject to enzymatic oxidation to a carboxylic acid or reduction to an alcohol. These transformations would significantly alter the chemical and sensory properties of the molecule.

Further research is needed to fully elucidate the enzymatic and microbial pathways involved in the degradation and biotransformation of this compound and other pyrazine carbaldehydes in various biological systems.

Advanced Research Applications and Future Directions for 5 Methoxypyrazine 2 Carbaldehyde

Role as a Synthetic Intermediate in Complex Molecule Construction

5-Methoxypyrazine-2-carbaldehyde serves as a crucial starting point for constructing more complex molecular architectures. The aldehyde group provides a reactive handle for a variety of chemical transformations, including condensations, oxidations, and multicomponent reactions, while the methoxypyrazine core imparts specific electronic and steric properties to the final product.

The strategic condensation of pyrazine (B50134) aldehydes with other molecules is a common method for building larger systems. For instance, the straightforward condensation of 1,2-diketones with 1,2-diamines is a classical and direct route to forming the pyrazine ring itself. tandfonline.com Similarly, the aldehyde group on this compound can react with amines to form imines or participate in reactions to create larger heterocyclic systems. This reactivity is fundamental in the synthesis of novel compounds where the pyrazine moiety is a desired pharmacophore or functional unit. An example of pyrazine use in complex synthesis is the construction of the bisindole alkaloid Alocasin A, which utilized a double Suzuki–Miyaura coupling with 2,5-dibromopyrazine (B1339098) to create the core structure. While not starting from the carbaldehyde, this illustrates the utility of the pyrazine scaffold in natural product synthesis.

The table below details examples of complex molecules synthesized using pyrazine-based starting materials, illustrating the versatility of the pyrazine scaffold.

| Starting Material | Reaction Type | Complex Molecule/System | Ref. |

| Pyrazine-2-carbohydrazonamide | Condensation | N'-benzylidenepyrazine-2-carbohydrazonamide | mdpi.com |

| 1,2-Diketones & 1,2-Diamines | Condensation | Substituted Pyrazines | tandfonline.comresearchgate.net |

| 2,5-Dibromopyrazine | Suzuki–Miyaura Coupling | Pyrazine Bisindole (Alocasin A core) | |

| 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide | Nucleophilic Substitution | Energetic Pyridazine Derivatives | researchgate.net |

Investigations in Materials Science and Functional Molecule Design

The pyrazine nucleus is a subject of interest in materials science due to its electron-deficient nature, which can be harnessed to create materials with specific electronic or optical properties. The functionalization of this core, for which this compound is a prime candidate, allows for the fine-tuning of these properties.

Research has focused on incorporating the pyrazine structure into larger, polycyclic systems for applications such as energetic materials. For example, computational studies have been conducted on a 4H,8H-bis tandfonline.comresearchgate.netbibliomed.orgoxadiazolo[3,4-b:3',4'-e]pyrazine (bis-oxadiazolo-pyrazine) backbone. tandfonline.comsemanticscholar.org By adding functionalities like nitro groups and N-oxides, researchers can significantly improve properties like heat of formation and detonation velocity, aiming to develop high-performance energetic materials. tandfonline.comsemanticscholar.org The aldehyde group of this compound could serve as a synthetic entry point to link this core to other molecular fragments or to build upon the pyrazine ring itself to create such advanced materials.

Furthermore, pyrazine derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and as functional dyes. The ability to create complex fused polyheterocyclic systems, which can be initiated from precursors like indole (B1671886) carboxaldehydes, suggests that pyrazine carbaldehydes could be used to generate novel fluorescent probes and functional materials. ub.edu

Methodologies for Detection and Quantification in Complex Biological and Chemical Matrices

As pyrazines are key flavor and aroma compounds in many foods and beverages, robust analytical methods are required for their detection and quantification in complex mixtures. nih.govnih.gov These methods are crucial for quality control, authenticity assessment, and understanding their formation pathways. nih.gov

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for quantifying pyrazines in food products like soy sauce-type Baijiu. nih.gov This method offers high sensitivity and selectivity, allowing for the determination of concentrations of various pyrazine derivatives. nih.gov Another advanced technique is Signal Amplification by Reversible Exchange (SABRE) hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org SABRE has been successfully used to detect trace pyrazine compounds in edible oils on a low-field benchtop NMR system. nih.govacs.org This method is highly selective for pyrazines and requires only a simple extraction, enabling accurate quantification with a limit of quantification as low as 21.0 μmol/L. nih.govacs.org

Other established methods include gas chromatography-mass spectrometry (GC-MS), often combined with pre-concentration techniques like solid-phase microextraction (SPME) to enhance sensitivity. acs.org For specific pyrazine derivatives like pyrazine-2,3-dicarboxylic acid, methods such as conductometric titration and UV-VIS spectrophotometry have been established for quantitative determination. researchgate.net

The table below summarizes key analytical methodologies for pyrazine detection.

| Methodology | Matrix | Purpose | Limit of Quantification (LOQ) | Ref. |

| UPLC-MS/MS | Soy Sauce Aroma Type Baijiu | Quantification of pyrazines | Not specified | nih.gov |

| SABRE Hyperpolarized NMR | Edible Oils | Selective detection and quantification | 21.0 μmol/L | nih.govacs.org |

| GC-MS with SPME | Food Samples | Sensitive detection | Not specified | acs.org |

| UV-VIS Spectrophotometry | Aqueous Solution | Quantitative determination of pyrazine-2,3-dicarboxylic acid | Not specified | researchgate.net |

Emerging Therapeutic Applications and Drug Discovery Paradigms

The pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and clinically used drugs. tandfonline.comtandfonline.com Its derivatives are being actively investigated for a wide range of therapeutic applications, including anticancer, antitubercular, and anti-inflammatory agents. tandfonline.comnih.govnih.gov this compound represents a valuable starting point for the synthesis of new therapeutic candidates.

In the realm of oncology, pyrazine-based compounds have been designed as potent inhibitors of key signaling proteins. For example, a series of pyrazine-based inhibitors were developed that potently inhibit Tropomyosin receptor kinase A (TrkA), a driver for tumor growth and pain. nih.govrsc.org Similarly, in silico studies have identified pyrazine derivatives as potential inhibitors of PIM-1 kinase, another important target in cancer therapy. researchgate.netbibliomed.org

The pyrazine core is also central to antitubercular drug discovery, inspired by the frontline anti-TB drug Pyrazinamide (B1679903). nih.gov Researchers have synthesized and evaluated pyrazine-1,3,4-oxadiazole hybrids, which have shown promising activity against Mycobacterium tuberculosis. nih.gov The synthesis of these novel structures often involves modifying a core pyrazine molecule, a role for which this compound is well-suited. The aldehyde function can be readily converted into hydrazones, oxadiazoles, or other heterocycles to explore new chemical space for drug discovery. mdpi.com

Computational Design of Novel this compound Analogs

Computational chemistry plays a pivotal role in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. mdpi.com In silico techniques like molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship), and Density Functional Theory (DFT) are applied to pyrazine derivatives to predict their biological activity, binding modes, and material properties, thereby guiding synthetic efforts. researchgate.nettandfonline.comnih.gov

For instance, computational screening identified a novel pyrazine-based pharmacophore that led to the development of potent TrkA inhibitors. nih.govrsc.org Modeling studies of these inhibitors bound to the TrkA kinase domain helped to understand the structure-activity relationship (SAR) and identify regions that could be exploited for designing more advanced analogs. nih.gov In another study, 3D-QSAR and docking studies were performed on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives to identify potential PIM-1 kinase inhibitors. researchgate.netbibliomed.org